Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a phenylpiperazine group and an ethyl ester group
Mechanism of Action
Target of Action
The primary target of Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been shown to have moderate inhibitory activities against AChE .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby enhancing cognition functions .
Pharmacokinetics
It’s worth noting that the piperazine motif found in this compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The result of the action of this compound is the enhancement of cognition functions due to the increased level of acetylcholine in the brain . This is achieved by the inhibition of AChE, which prevents the breakdown of acetylcholine .
Action Environment
The action environment of this compound is primarily the nervous system, where it interacts with AChE to modulate acetylcholine levels
Biochemical Analysis
Biochemical Properties
It has been synthesized as a potential neuroprotective and anti-neuroinflammatory agent . It’s believed to interact with various enzymes and proteins, influencing their function and potentially altering biochemical pathways .
Cellular Effects
Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate has shown promising effects on various types of cells. In particular, it has been observed to exhibit neuroprotective properties, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Like any compound, it’s likely that its effects would vary with dosage, potentially exhibiting threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It’s possible that it’s directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method includes the reaction of ethyl acetoacetate with guanidine to form the pyrimidine core, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines or piperazines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound has been investigated for its biological activity, including its potential as an enzyme inhibitor.
Medicine: Research has explored its use in the treatment of diseases such as Alzheimer's disease, where it has shown acetylcholinesterase inhibitory activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
2-(4-phenylpiperazin-1-yl)-1H-benzimidazole
4-[2-(4-methyl-piperazin-1-yl)-ethyl]-phenylamine
Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine
Properties
IUPAC Name |
ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-24-17(23)16-13-19-18(20-14(16)2)22-11-9-21(10-12-22)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHNMZBOTFBRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.